3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
CAS No.: 1114915-33-1
Cat. No.: VC6513341
Molecular Formula: C21H17BrN4OS
Molecular Weight: 453.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114915-33-1 |
|---|---|
| Molecular Formula | C21H17BrN4OS |
| Molecular Weight | 453.36 |
| IUPAC Name | 3-(4-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 |
| Standard InChI Key | ITGVRIIAKZYIDV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Introduction
The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is a heterocyclic derivative that combines pyridazine and oxadiazole moieties. These structural motifs are known for their significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of sulfur-based linkers and halogenated aromatic groups enhances the compound's bioactivity by improving molecular interactions with biological targets.
Structural Features
| Feature | Details |
|---|---|
| Core Structure | Pyridazine (six-membered aromatic ring with two nitrogen atoms) |
| Substituents | - 4-Bromophenyl group on the oxadiazole ring |
| - Sulfanyl (-S-) linker between oxadiazole and pyridazine | |
| - Dimethylphenyl group attached to pyridazine | |
| Key Functional Groups | - Bromine atom (halogen) |
| - Oxadiazole (five-membered heterocyclic ring with oxygen and nitrogen) | |
| - Sulfanyl (-S-) bridge |
This complex structure allows for diverse interactions with biological macromolecules, making it a promising candidate for drug development.
Synthesis
The synthesis of such compounds typically involves multi-step reactions:
-
Formation of the Oxadiazole Ring:
-
The 1,2,4-oxadiazole core is synthesized via cyclization reactions involving hydrazides and nitriles.
-
Substituents like the bromophenyl group are introduced during or after cyclization.
-
-
Attachment of the Sulfanyl Linker:
-
A thiol or sulfide precursor is reacted with the oxadiazole intermediate to introduce the sulfanyl bridge.
-
-
Functionalization of Pyridazine:
-
The pyridazine core is functionalized with dimethylphenyl groups through electrophilic substitution or coupling reactions.
-
-
Final Coupling:
-
The oxadiazole-sulfanyl intermediate is coupled with the functionalized pyridazine under controlled conditions to yield the target compound.
-
Anti-inflammatory Activity
Pyridazine derivatives are known inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. The oxadiazole moiety may further enhance this activity by stabilizing interactions at the enzyme's active site .
Anticancer Potential
Pyridazine-based compounds have shown promise as kinase inhibitors in cancer research. The bromophenyl group may improve selectivity for specific kinases involved in tumor growth .
Analytical Characterization
The identity and purity of the compound can be confirmed using advanced techniques:
Table: Comparative Activities of Pyridazine Derivatives
The compound's unique combination of structural features suggests it may exhibit a broad spectrum of bioactivities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume